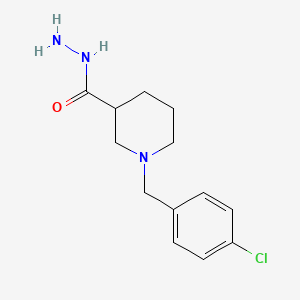

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Descripción

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c14-12-5-3-10(4-6-12)8-17-7-1-2-11(9-17)13(18)16-15/h3-6,11H,1-2,7-9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBDWMNZXDYEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in Murine Models

For Immediate Release

[CITY, State] – March 17, 2026 – In the landscape of modern drug discovery, a thorough understanding of a candidate's pharmacokinetic profile is paramount to its progression from a promising molecule to a viable therapeutic. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical framework for evaluating the pharmacokinetics of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, a novel compound with therapeutic potential. By grounding our approach in established scientific principles and robust methodologies, we aim to provide a comprehensive roadmap for preclinical assessment in murine models.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1] Its derivatives are noted for their diverse pharmacological activities.[2][3] Similarly, carbohydrazide moieties are recognized as significant pharmacophores with a broad spectrum of biological actions.[4] The combination of these two structural features in 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide necessitates a meticulous and systematic investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to forecast its behavior in more complex biological systems.

This document will detail the critical in vitro and in vivo assays essential for constructing a comprehensive pharmacokinetic profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to produce reliable and reproducible data, a cornerstone of regulatory submission.[5][6]

Section 1: Foundational In Vitro ADME Profiling

Prior to engaging in resource-intensive in vivo studies, a panel of in vitro assays is crucial for an initial assessment of the compound's metabolic fate and potential liabilities.[7][8] These preliminary screens provide essential data to guide the design of subsequent animal studies.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[9][10] These assays measure the rate at which the compound is broken down by drug-metabolizing enzymes.[7]

-

Microsomal Stability: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[10][11] This assay provides an initial indication of a compound's susceptibility to Phase I metabolism.[7]

-

Hepatocyte Stability: Utilizing intact liver cells, this assay offers a more comprehensive picture of metabolic clearance, encompassing both Phase I and Phase II metabolic pathways.[7][10][12] It is often considered the "gold standard" for in vitro metabolism studies.[10]

-

S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of a broader range of metabolic reactions.[7]

Experimental Protocol: Murine Liver Microsomal Stability Assay

-

Preparation: Prepare a stock solution of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine pooled mouse liver microsomes, NADPH regenerating system (to support CYP activity), and phosphate buffer.

-

Initiation: Add the test compound to the incubation mixture to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound.[9][12]

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution, clearance, and pharmacological activity, as only the unbound fraction is generally considered active.[13][14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Apparatus Setup: A RED device, which consists of individual wells separated by a semipermeable membrane, is used.[13]

-

Sample Preparation: Mouse plasma is spiked with the test compound.

-

Dialysis: The plasma containing the compound is added to one chamber, and a buffer solution is added to the other. The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[13]

-

Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.[13]

-

Calculation: The percentage of plasma protein binding is calculated from the measured concentrations.[13]

CYP450 Inhibition

Assessing the potential for a compound to inhibit major CYP450 isoforms is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs).[11][16][17]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

-

System: Human or mouse liver microsomes are used as the enzyme source.[18]

-

Incubation: The test compound, at various concentrations, is incubated with the microsomes and a specific probe substrate for each CYP isoform being tested.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.[18]

Section 2: In Vivo Pharmacokinetic Evaluation in Murine Models

In vivo studies are indispensable for understanding the complete ADME profile of a drug candidate in a whole organism.[19][20] Murine models are widely used in early drug discovery due to their physiological similarities to humans, accessibility, and the availability of transgenic strains.[21][22][23]

Animal Model Selection and Study Design

-

Strain Selection: Common outbred strains like CD-1 or inbred strains such as C57BL/6 are often used for initial PK screening.[22][24]

-

Dosing: The compound is typically administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[24]

-

Blood Sampling: A serial bleeding protocol, where multiple blood samples are collected from a single mouse at various time points, is often employed to reduce animal usage and inter-animal variability.[19]

Table 1: Hypothetical Dosing and Sampling Schedule

| Route of Administration | Dose (mg/kg) | Sampling Time Points (hours) |

| Intravenous (IV) | 2 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |

| Oral (PO) | 10 | 0.25, 0.5, 1, 2, 4, 8, 24 |

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the concentration data.[5][25][26] The validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][27]

Workflow for Bioanalytical Method Validation

Caption: Bioanalytical method development and validation workflow.

Experimental Protocol: LC-MS/MS Quantification in Mouse Plasma

-

Sample Preparation: A protein precipitation method is commonly used. To a small volume of plasma (e.g., 50 µL), an internal standard is added, followed by a larger volume of cold acetonitrile to precipitate proteins.[28]

-

Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system to separate the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection of the analyte and internal standard.[29]

-

Data Acquisition and Processing: The peak areas of the analyte and internal standard are used to construct a calibration curve and quantify the concentration in unknown samples.

Section 3: Data Analysis and Interpretation

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[30][31]

Key Pharmacokinetic Parameters

The following parameters provide a quantitative description of the drug's disposition in the body.[31][32]

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.[32]

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.[32]

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[32]

-

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide in Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.083 | 1.0 |

| AUC(0-inf) (ng*h/mL) | 3200 | 7040 |

| t½ (h) | 3.5 | 4.2 |

| CL (L/h/kg) | 0.625 | - |

| Vd (L/kg) | 3.2 | - |

| F (%) | - | 44 |

Integrated Pharmacokinetic Profile

By integrating the data from both in vitro and in vivo studies, a comprehensive pharmacokinetic profile of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide can be constructed. This holistic view is essential for making informed decisions about the compound's potential for further development, including dose selection for efficacy and toxicology studies.

Workflow for Integrated Pharmacokinetic Assessment

Caption: Integrated workflow for pharmacokinetic assessment.

Conclusion

The pharmacokinetic characterization of a novel chemical entity such as 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the principles and methodologies outlined in this guide, researchers can generate a robust data package that will be instrumental in guiding the future development of this and other promising therapeutic candidates. The integration of in vitro and in vivo data provides the necessary insights to de-risk and advance compounds through the preclinical pipeline with a higher probability of success.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 17, 2026, from [Link]

-

IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved March 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved March 17, 2026, from [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved March 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved March 17, 2026, from [Link]

-

Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved March 17, 2026, from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved March 17, 2026, from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved March 17, 2026, from [Link]

-

InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved March 17, 2026, from [Link]

-

Bioanalytical Systems, Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. Retrieved March 17, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved March 17, 2026, from [Link]

-

AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved March 17, 2026, from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022, November 15). Review on Bioanalytical Method Development in Human Plasma. Retrieved March 17, 2026, from [Link]

-

MDPI. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Retrieved March 17, 2026, from [Link]

-

Biomere. (2024, October 16). Humanized Mouse Models for DMPK Studies. Retrieved March 17, 2026, from [Link]

-

Preprints.org. (2025, January 22). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Retrieved March 17, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 17, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved March 17, 2026, from [Link]

-

BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study?. Retrieved March 17, 2026, from [Link]

-

International Journal of Scientific Research & Technology. (2025, June 16). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Retrieved March 17, 2026, from [Link]

-

Arcinova. (n.d.). Strategies for Bioanalytical Method Development. Retrieved March 17, 2026, from [Link]

-

Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved March 17, 2026, from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Bioanalytical Method For Determining The Pharmacokinetics Of A Novel Anticancer Drug In Rat Plasma. Retrieved March 17, 2026, from [Link]

-

SlideShare. (n.d.). Calculation of pharmacokinetic parameters from a given data .pptx. Retrieved March 17, 2026, from [Link]

-

Prisys Events. (2025, April 25). Understanding Pharmacokinetics (PK): Key Parameters And Applications in Drug Development. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2017, November 11). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application in a pharmacokinetic study. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, December 15). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Retrieved March 17, 2026, from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine. Retrieved March 17, 2026, from [Link]

-

PubMed. (2021, July 20). Pharmacokinetics and tissue distribution of hydrazinocurcumin in rats. Retrieved March 17, 2026, from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved March 17, 2026, from [Link]

-

Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved March 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Retrieved March 17, 2026, from [Link]

-

PubMed. (2014, September 1). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Retrieved March 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 9. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. criver.com [criver.com]

- 12. nuvisan.com [nuvisan.com]

- 13. enamine.net [enamine.net]

- 14. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 15. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 16. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 17. enamine.net [enamine.net]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 22. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]

- 23. biomere.com [biomere.com]

- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 25. resolvemass.ca [resolvemass.ca]

- 26. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. fda.gov.tw [fda.gov.tw]

- 29. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Calculation of pharmacokinetic parameters from a given data .pptx [slideshare.net]

- 31. prisysbiotech.com [prisysbiotech.com]

- 32. bioagilytix.com [bioagilytix.com]

Navigating the Preclinical Safety Landscape: Preliminary Toxicity Screening of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Executive Summary

In early-stage drug discovery, the transition from a promising hit to a viable lead compound hinges on proactively identifying and mitigating structural liabilities. This technical whitepaper outlines a rigorous, mechanism-driven preliminary toxicity screening strategy for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS No. 883518-44-3; Molecular Weight: 267.75)[1]. Rather than applying a generic assay panel, this guide deconstructs the molecule's specific pharmacophores to design a targeted, self-validating in vitro screening architecture grounded in2[2].

Structural Liability Analysis & Strategic Rationale

To design an effective toxicity screen, we must first understand the causality behind the molecule's potential failure modes. The structure of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide presents three distinct toxicological alerts:

-

The Piperidine Ring: Piperidine derivatives are highly privileged scaffolds, frequently utilized in neuropharmacology (e.g., acetylcholinesterase inhibitors for Alzheimer's disease therapy)[3]. However, the basic nitrogen of the piperidine ring is easily protonated at physiological pH. This cationic center is a classic pharmacophore for binding to the inner cavity of the hERG potassium channel, posing a severe risk for QT prolongation and lethal cardiac arrhythmias.

-

The Carbohydrazide Moiety: This is the most critical metabolic liability. Hydrazides and carbohydrazides are notorious for undergoing hepatic CYP450-mediated bioactivation. This oxidation generates highly reactive electrophilic intermediates (such as acyl radicals or isocyanates) that covalently bind to hepatic proteins and deplete intracellular glutathione (GSH), driving idiosyncratic Drug-Induced Liver Injury (DILI).

-

The 4-Chlorobenzyl Group: The addition of a halogenated benzyl group significantly increases the molecule's lipophilicity (LogP). While beneficial for CNS penetration, excessive lipophilicity drives non-specific cytotoxicity, off-target promiscuity, and increases the risk of phospholipidosis.

The Causality of Experimental Design: A standard 2D cell viability assay is insufficient here. Because the primary threat of the carbohydrazide moiety is CYP-mediated bioactivation, testing in metabolically incompetent cell lines (like standard HepG2) will yield dangerous false negatives. We must utilize 3D Primary Human Hepatocytes (PHH) and mandate reactive metabolite trapping. Furthermore, the piperidine ring dictates that early electrophysiological screening (hERG) is non-negotiable before advancing to in vivo dose-ranging studies[4].

Tiered Screening Architecture

The following workflow illustrates the sequential, fail-fast screening strategy designed specifically for this compound class.

Fig 1. Tiered preliminary toxicity screening workflow for piperidine-3-carbohydrazide derivatives.

Self-Validating Experimental Protocols

To ensure data integrity and compliance with 5[5], every protocol must operate as a self-validating system containing rigorous internal controls.

Protocol A: Reactive Metabolite Trapping (GSH/KCN Assay)

Rationale: To intercept and quantify transient electrophilic intermediates generated from the carbohydrazide moiety before they cause cellular damage. Methodology:

-

Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Trapping: Introduce 5 mM Glutathione (GSH) to trap "soft" electrophiles and 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles.

-

Quenching: Terminate the reaction at 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using precursor ion scanning (neutral loss of 129 Da for GSH adducts). Self-Validation Criteria: The assay is only valid if the positive control (Acetaminophen, 10 µM) successfully demonstrates the formation of the NAPQI-GSH adduct. A depletion of the parent compound >10% without adduct formation suggests alternative metabolic clearance pathways.

Protocol B: High-Content 3D Hepatotoxicity Screening

Rationale: 2D immortalized cell lines rapidly lose their native CYP450 expression. 3D PHH spheroids maintain transcriptomic fidelity and metabolic competence for weeks, providing a physiologically relevant system for detecting bioactivation-dependent toxicity. Methodology:

-

Spheroid Formation: Seed Primary Human Hepatocytes (2,000 cells/well) in ultra-low attachment 96-well plates. Allow 5 days for compact spheroid formation.

-

Dosing: Expose spheroids to the compound in a 7-point dose-response curve (0.1 µM to 100 µM) for 72 hours.

-

Multiplex Staining: Add a dye cocktail comprising Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and CellTox Green (plasma membrane compromise).

-

Imaging: Acquire Z-stack images using a High-Content Screening (HCS) confocal microscope. Self-Validation Criteria: Chlorpromazine (known hepatotoxin) is used as a positive control. The assay is accepted only if the Z'-factor for the vehicle control (0.1% DMSO) vs. positive control is > 0.5.

Protocol C: Automated hERG Patch-Clamp (ICH S7A Compliance)

Rationale: To evaluate the risk of QT prolongation driven by the basic piperidine nitrogen. Methodology:

-

Cell Prep: Harvest CHO cells stably expressing the hERG potassium channel.

-

Electrophysiology: Utilize an automated patch-clamp platform (e.g., QPatch). Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit hERG tail currents.

-

Perfusion: Apply the test compound at escalating concentrations (1, 3, 10, 30 µM).

-

Quantification: Measure the percentage inhibition of the peak tail current relative to the pre-compound baseline. Self-Validation Criteria: The specific hERG blocker E-4031 (100 nM) must produce >80% tail current inhibition for the cell patch to be deemed valid.

Mechanistic Pathway of Hydrazide Toxicity

The following diagram illustrates the causality behind the requirement for Protocol A and Protocol B.

Fig 2. CYP450 bioactivation of the carbohydrazide moiety and assay interception points.

Quantitative Data & Decision Matrix

To remove subjectivity from early drug development, all quantitative data must be evaluated against strict, pre-defined thresholds.

| Assay | Target Liability | Go Criteria | No-Go Criteria | Mechanistic Rationale |

| Reactive Metabolite Trapping | Covalent binding (Hydrazide) | < 10% GSH adduct formation | > 30% GSH adduct formation | High covalent binding predicts idiosyncratic DILI and immune-mediated toxicity. |

| 3D PHH Cytotoxicity | General Hepatotoxicity | IC50 > 50 µM | IC50 < 10 µM | 3D spheroids maintain CYP450, revealing bioactivation-dependent cell death. |

| hERG Patch-Clamp | QT Prolongation (Piperidine) | IC50 > 30 µM | IC50 < 1 µM | Potent hERG block risks fatal cardiac arrhythmias (Torsades de Pointes). |

| Miniaturized Ames | Mutagenicity | Negative in all strains | Positive in any strain | DNA mutation risk; a strict regulatory stop per ICH S2(R1) guidelines. |

References

- ChemicalBook.1-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOHYDRAZIDE.

- Biobide.What are the OECD and ICH Guidelines? What do they have in common?

- National Institutes of Health (NIH) / PMC.Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.

- Organisation for Economic Co-operation and Development (OECD).Guidelines for the Testing of Chemicals.

- Wikipedia.OECD Guidelines for the Testing of Chemicals.

Sources

- 1. 1-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOHYDRAZIDE | 883518-44-3 [chemicalbook.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

Biological Activity of Piperidine-3-Carbohydrazide Derivatives: A Technical Blueprint for Neurotherapeutic Development

Executive Summary & Pharmacological Rationale

The pursuit of disease-modifying therapies for complex neurodegenerative conditions, particularly Alzheimer’s disease (AD), has driven medicinal chemistry toward Multi-Target Directed Ligands (MTDLs). Among emerging scaffolds, piperidine-3-carbohydrazide and its derivatives have demonstrated profound biological activity, acting as versatile precursors for compounds that simultaneously modulate cholinergic transmission, inhibit protein misfolding, and mitigate oxidative stress[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to evaluate these derivatives.

Structural Pharmacology & Molecular Dynamics

The biological efficacy of piperidine-3-carbohydrazide is fundamentally dictated by its three-dimensional architecture and electronic distribution.

-

Stereochemistry: The presence of a stereogenic center at the 3-position of the piperidine ring allows the compound to exist in distinct (R) and (S) enantiomeric configurations[1]. This spatial orientation is critical; enantiomerically pure derivatives exhibit vastly different binding affinities within the narrow catalytic gorges of target enzymes.

-

Hydrogen Bonding Network: The scaffold acts as a highly efficient hydrogen-bonding hub. The piperidine nitrogen functions dynamically as a donor or acceptor depending on the physiological protonation state. Concurrently, the carbohydrazide moiety provides a strong hydrogen bond acceptor (carbonyl oxygen) and two potential donor sites (terminal amino group), enabling robust anchoring within protein active sites[1].

Multi-Target Mechanisms in Neurodegeneration

Piperidine-3-carbohydrazide derivatives are primarily synthesized to act as MTDLs against the multifactorial pathology of AD[2].

-

Cholinesterase Inhibition: Derivatives, particularly N -substituted piperidine-3-carbohydrazide-hydrazones, act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2]. By spanning both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, these compounds prevent the breakdown of acetylcholine, restoring synaptic transmission.

-

Amyloid-Beta (Aβ) Aggregation Blockade: Binding to the PAS of AChE also prevents the enzyme from acting as a chaperone for Aβ fibrillogenesis. Furthermore, specific derivatives directly disrupt the cross- β -sheet stacking of Aβ42 peptides[3].

-

GABAergic & Antioxidant Modulation: Beyond cholinergic pathways, these scaffolds inhibit the reuptake of gamma-aminobutyric acid (GABA), increasing its synaptic concentration to prevent excitotoxicity. They also exhibit intrinsic reactive oxygen species (ROS) scavenging capabilities, providing broad-spectrum neuroprotection[1].

Figure 1: Multi-target signaling and mechanistic pathways of piperidine-3-carbohydrazide.

Quantitative Structure-Activity Relationship (QSAR) Profile

Modifications to the terminal hydrazide, such as the introduction of benzylidene or substituted aryl groups, exponentially increase target affinity. The table below synthesizes representative QSAR data for substituted piperidine-carbohydrazide and related derivatives[3],[2].

| Compound Class / Structural Modification | Primary Target | Binding Affinity (IC 50 ) | Mechanistic Outcome / Causality |

| Unsubstituted Piperidine-3-carbohydrazide | AChE / GABA | High μ M | Baseline hydrogen bonding; moderate synaptic retention. |

| N′ -(4-nitrobenzylidene) derivative | AChE | 5.68 μ M | Nitro group enhances electron withdrawal, strengthening CAS dipole interactions. |

| N′ -(4-(diethylamino)benzylidene) derivative | AChE | 0.81 μ M | Diethylamino group drives strong cation- π interactions within the hydrophobic PAS. |

| N -substituted carbohydrazide-hydrazones | A β42 Aggregation | >50% inhibition at 25 μ M | Steric hindrance disrupts the intermolecular hydrogen bonding of β -sheet stacking. |

Validated Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating MTDL efficacy.

Figure 2: Experimental workflow for the synthesis and biological evaluation of derivatives.

Protocol 1: Cholinesterase Kinetic Inhibition (Modified Ellman’s Assay)

Purpose: To quantify the IC 50 of synthesized derivatives against AChE/BuChE. Causality Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form 5-thio-2-nitrobenzoate, a yellow anion. Inhibitors reduce the rate of this color formation.

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: This specific pH maintains optimal AChE catalytic geometry and stabilizes the thiolate anion of DTNB for accurate photometric reading.

-

Reagent Assembly: In a 96-well microplate, add 140 μ L of buffer, 20 μ L of test derivative (dissolved in DMSO, final concentration <1%), 20 μ L of AChE (0.22 U/mL), and 10 μ L of DTNB (3 mM).

-

Incubation & Baseline Correction: Incubate at 25°C for 15 minutes.

-

Self-Validation Step: Always run a "Blank" well containing buffer, DTNB, and ATCI (no enzyme) to quantify and subtract the non-enzymatic spontaneous hydrolysis of ATCI.

-

-

Kinetic Measurement: Add 10 μ L of ATCI (15 mM) to initiate the reaction. Read absorbance at 412 nm every 30 seconds for 5 minutes. Causality: Continuous kinetic reading ensures the reaction is measured in its linear initial velocity phase ( V0 ), preventing artifacts caused by substrate depletion.

Protocol 2: A β42 Aggregation Inhibition (Thioflavin-T Fluorescence Assay)

Purpose: To evaluate the derivative's ability to halt amyloid fibrillogenesis. Causality Principle: Thioflavin-T (ThT) is a benzothiazole dye. Upon intercalating into the cross- β -sheet structures of amyloid fibrils, the rotational freedom of its rings is restricted, resulting in a dramatic quantum yield increase and a red shift in fluorescence.

-

Peptide Pretreatment: Dissolve lyophilized A β42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality: HFIP completely dissolves any pre-existing aggregates or oligomers, ensuring the assay strictly measures de novo aggregation from monomeric A β42 . Evaporate HFIP and resuspend in DMSO.

-

Co-Incubation: Dilute A β42 to 25 μ M in 50 mM HEPES buffer (pH 7.4). Add the test derivative (e.g., at 10 μ M or 25 μ M). Incubate at 37°C for 48 hours in the dark.

-

Fluorescence Quantification: Add ThT (final concentration 5 μ M). Measure fluorescence (Excitation: 440 nm; Emission: 485 nm).

-

Self-Validation Step: Include a "Compound-Only Control" (Buffer + ThT + Derivative, no A β ). Highly conjugated piperidine-hydrazone derivatives may exhibit intrinsic auto-fluorescence or quench ThT emission. This control mathematically isolates the true anti-aggregation effect.

-

Conclusion & Translational Outlook

Piperidine-3-carbohydrazide serves as a highly modular, stereochemically rich foundation for neurotherapeutics. By systematically modifying the carbohydrazide tail, researchers can tune the electronic and steric properties to achieve sub-micromolar multi-target inhibition of AChE and A β aggregation. Future drug development should focus on optimizing the blood-brain barrier (BBB) permeability of these derivatives while maintaining their potent hydrogen-bonding networks.

References

- Buy Piperidine-3-carbohydrazide | 689758-90-5 - Smolecule. Smolecule.

- Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - PMC. National Institutes of Health (NIH).

- AYSE HANDE TARIKOGULLARI (0000-0002-3134-2754) - ORCID. ORCID / Archiv der Pharmazie.

Sources

Application Note: HPLC-UV Method Development and Validation for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. This application note details the systematic development and ICH Q2(R2)-compliant validation of an HPLC-UV method for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide . By leveraging mechanistic insights into silanol ionization and ion-pairing chromatography, this protocol eliminates the peak tailing commonly associated with basic nitrogenous compounds, ensuring high precision, accuracy, and reproducibility suitable for rigorous QA/QC environments.

Analyte Profiling & Chromatographic Challenges

To design a self-validating chromatographic system, we must first deconstruct the physicochemical properties of the target analyte, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3)[1].

The molecule presents three distinct structural domains that dictate its chromatographic behavior:

-

Piperidine Ring (Basic): Contains a secondary/tertiary amine environment with a typical pKa of 9.0–10.0. At physiological or neutral pH, this nitrogen is fully protonated (cationic).

-

Carbohydrazide Moiety (Polar): Highly polar and capable of acting as both a hydrogen bond donor and acceptor, which reduces overall hydrophobicity and requires sufficient aqueous hold during gradient elution.

-

4-Chlorobenzyl Group (Hydrophobic/Chromophore): Provides the primary retention mechanism on reversed-phase (RP) columns via hydrophobic interactions and serves as a strong UV chromophore due to its conjugated aromatic system.

The Peak Tailing Dilemma

The most significant challenge in analyzing basic compounds like piperidine derivatives on standard silica-based C18 columns is severe peak tailing[2]. Traditional silica contains residual surface silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At a neutral pH, these silanols deprotonate to form negatively charged species (Si-O⁻). When the positively charged piperidine ring interacts with these anionic sites, a secondary cation-exchange mechanism occurs, causing the analyte to "stick" to the column and elute as a broad, asymmetric tail[3].

Fig 1. Mechanism of silanol-induced peak tailing and its resolution via low-pH ion-pairing.

Method Development Rationale (Causality & Design)

To overcome these challenges, the method was engineered using the following logical framework:

Stationary Phase Selection

A base-deactivated or Ethylene Bridged Hybrid (BEH) C18 column is mandatory. Hybrid particles incorporate organic groups within the silica matrix, drastically reducing the concentration of surface silanols and providing superior peak shape for basic analytes[3].

Mobile Phase & pH Optimization

We employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases.

-

Causality: Lowering the pH below 3.0 forces the residual silanols into their neutral, protonated state (Si-OH), effectively shutting down the parasitic cation-exchange pathway[3]. Furthermore, the strongly electronegative trifluoroacetate anion acts as a volatile ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated piperidine, increasing its retention on the C18 phase and ensuring a sharp, symmetrical peak[2].

UV Detection

The 4-chlorobenzyl group exhibits strong π-π* transitions. Diode Array Detector (DAD) scanning indicates optimal absorption at 220 nm , maximizing the signal-to-noise (S/N) ratio for low-level impurity detection.

Fig 2. Step-by-step logical workflow for HPLC method development and validation.

Experimental Protocols

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |

| Mobile Phase A | 0.1% TFA in LC-MS Grade Water |

| Mobile Phase B | 0.1% TFA in LC-MS Grade Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C (Improves mass transfer and lowers backpressure) |

| Detection | UV at 220 nm (Reference: 360 nm) |

| Injection Volume | 10 µL |

| Diluent | Water : Acetonitrile (80:20, v/v) |

Gradient Program

To accommodate the polar carbohydrazide group, the gradient begins with a high aqueous hold, followed by a steady ramp to elute the hydrophobic chlorobenzyl moiety.

| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 1.0 | 95 | 5 | Initial |

| 1.0 | 1.0 | 95 | 5 | Isocratic Hold |

| 8.0 | 1.0 | 40 | 60 | Linear Ramp |

| 10.0 | 1.0 | 5 | 95 | Column Wash |

| 12.0 | 1.0 | 5 | 95 | Isocratic Wash |

| 12.1 | 1.0 | 95 | 5 | Re-equilibration |

| 15.0 | 1.0 | 95 | 5 | End |

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

-

Mobile Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into a 1000 mL volumetric flask containing ~900 mL of ultrapure water (18.2 MΩ·cm). Mix well and make up to the mark with water. Degas via sonication for 10 minutes.

-

Mobile Phase B: Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of LC-MS grade Acetonitrile. Make up to the mark with Acetonitrile. Degas via sonication.

Step 2: Standard Preparation (100 µg/mL)

-

Accurately weigh 10.0 mg of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide reference standard into a 100 mL volumetric flask.

-

Add 20 mL of Acetonitrile to ensure complete dissolution of the hydrophobic domains. Sonicate for 5 minutes.

-

Dilute to volume with ultrapure water (final diluent composition is 80:20 Water:Acetonitrile).

-

Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion.

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the ICH Q2(R2) guidelines[4][5]. The following parameters constitute a self-validating system for routine batch release.

Validation Parameters & Acceptance Criteria

| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |

| System Suitability | 6 replicate injections of the 100 µg/mL standard. | Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000; %RSD of Area ≤ 2.0%. |

| Specificity | Inject Diluent Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Heat, Light). | No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold. |

| Linearity & Range | Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response. |

| Accuracy (Recovery) | Spike known amounts of analyte into placebo matrix at 80%, 100%, and 120% levels (n=3 preparations per level). | Mean recovery across all levels must be between 98.0% and 102.0%. |

| Precision (Repeatability) | 6 independent sample preparations at 100% test concentration, analyzed on the same day. | %RSD of assay results ≤ 2.0%. |

| Intermediate Precision | Analysis performed by a different analyst, on a different day, using a different HPLC system. | Overall %RSD (n=12) ≤ 2.0%. |

| Robustness | Deliberate, small variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase B ratio (±2% absolute). | System suitability criteria must remain met under all perturbed conditions. |

References

-

ICH Q2(R2) Validation of analytical procedures. Source: europa.eu. URL:[Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

-

HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: phenomenex.com. URL:[Link]

-

How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Source: waters.com. URL:[Link]

Sources

- 1. 1-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOHYDRAZIDE | 883518-44-3 [chemicalbook.com]

- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 3. support.waters.com [support.waters.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

Application Note: In Vivo Dosing and Pharmacological Evaluation of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Rationale and Pharmacological Context

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 883518-44-3; MW: 267.75 g/mol ) is a synthetic building block and preclinical candidate characterized by its functionalized piperidine ring[1]. In modern drug discovery, the N-benzylpiperidine scaffold is recognized as a privileged pharmacophore, most notably for its high-affinity binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy[2].

The structural integration of a 4-chlorobenzyl moiety enhances lipophilicity, driving blood-brain barrier (BBB) penetration, while the 3-carbohydrazide group provides a critical hydrogen-bonding network. This specific combination mimics the structural features of multi-target N-benzyl-piperidinyl-aryl-acylhydrazone donepezil hybrids, which are investigated for dual AChE inhibition and neuroprotective anti-inflammatory properties[3].

This application note provides a self-validating, causality-driven framework for the in vivo formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of this compound in murine models.

Fig 1. Proposed mechanism of action for benzylpiperidine-mediated AChE inhibition.

Formulation Strategy and Physicochemical Causality

Due to the lipophilic nature of the 4-chlorobenzyl group contrasting with the polar carbohydrazide, the compound exhibits poor unassisted aqueous solubility. Administering this compound in pure saline will result in particulate suspension, leading to erratic absorption profiles and localized tissue irritation.

Formulation Causality: We utilize a co-solvent micellar system. Dimethyl sulfoxide (DMSO) is required to disrupt the crystalline lattice of the pure powder. Tween-80 acts as a non-ionic surfactant to prevent precipitation upon introduction to the aqueous phase, and 0.9% Saline ensures the final solution is isotonic with murine plasma.

Table 1: Recommended Vehicle Formulations for In Vivo Dosing

| Route of Admin | Vehicle Composition (v/v) | Max Dosing Volume (Mice) | Rationale / Causality |

| Intraperitoneal (IP) | 5% DMSO + 5% Tween-80 + 90% Saline | 10 mL/kg | Rapid systemic absorption; avoids first-pass metabolism for acute PD readouts. |

| Oral Gavage (PO) | 5% DMSO + 0.5% CMC-Na in Water | 10 mL/kg | Carboxymethyl cellulose (CMC) creates a uniform suspension for GI absorption. |

| Intravenous (IV) | 5% DMSO + 10% Solutol HS15 + 85% Saline | 5 mL/kg | Solutol prevents vascular precipitation; strictly required for absolute bioavailability (F%) calculations. |

Step-by-Step In Vivo Dosing Protocol

Note: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).

Phase 1: Compound Preparation (Self-Validating Workflow)

-

Weighing: Accurately weigh the required mass of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide powder using a microbalance.

-

Primary Solubilization: Add the calculated volume of 100% DMSO (to reach 5% of the final volume). Vortex for 60 seconds. Validation checkpoint: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously.

-

Aqueous Dilution: Slowly add 0.9% Saline (90% of final volume) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the hydrophobic compound.

Phase 2: Administration and Tissue Harvesting

-

Dosing: Administer the formulated compound via IP injection (e.g., 10 mg/kg) using a 27G needle.

-

Euthanasia & Perfusion (Critical Step): At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), euthanize the mouse via CO2 asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Causality: Perfusion flushes residual blood from the brain's microvasculature. Without this step, LC-MS/MS and AChE assays will falsely read compound/enzyme activity from the blood rather than true CNS penetration.

-

-

Harvesting: Extract the brain, bisect the hemispheres, snap-freeze in liquid nitrogen, and store at -80°C.

Fig 2. Standardized in vivo workflow for pharmacokinetic and pharmacodynamic evaluation.

Pharmacodynamic Profiling: Brain AChE Inhibition Assay

To validate the in vivo efficacy of the compound, brain homogenates must be analyzed using a modified Ellman’s method. This protocol is designed to be self-validating by incorporating internal controls.

Reagents Required

-

Buffer: 0.1 M Phosphate buffer (pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Assay Methodology

-

Homogenization: Homogenize the snap-frozen brain hemisphere in 10 volumes (w/v) of ice-cold 0.1 M phosphate buffer containing 1% Triton X-100 (to solubilize membrane-bound AChE). Centrifuge at 14,000 × g for 20 mins at 4°C.

-

Reaction Setup: In a 96-well microplate, add:

-

10 µL of brain supernatant.

-

170 µL of DTNB solution (0.3 mM final concentration).

-

Control Wells: Include a vehicle-treated brain homogenate (Negative Control) and a homogenate spiked with 1 µM Donepezil (Positive Control).

-

-

Initiation: Add 20 µL of ATCI (1 mM final concentration) to initiate the reaction.

-

Kinetic Read: Immediately read absorbance at 412 nm every 1 minute for 10 minutes at 25°C using a microplate reader.

-

Data Analysis: Calculate the velocity of the reaction (ΔOD/min). The percentage of in vivo inhibition is calculated relative to the vehicle-treated control group.

Table 2: Suggested PK/PD Sampling Schedule

| Time Point | Plasma Collection (PK) | Brain Collection (PK/PD) | Purpose / Causality |

| 0 min | Yes (Baseline) | Yes (Baseline) | Establishes endogenous AChE activity and zero-drug baseline. |

| 15 min | Yes | No | Captures Tmax for IP administration. |

| 30 min | Yes | Yes | Assesses initial BBB penetration and onset of target engagement. |

| 1 hr | Yes | Yes | Typical Tmax for oral administration; peak central PD effect. |

| 4 hr | Yes | Yes | Evaluates compound clearance and sustained enzyme inhibition. |

| 24 hr | Yes | No | Confirms complete systemic elimination (washout). |

References

- 1-(4-chlorobenzyl)

- Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL

- Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates Source: ResearchGate URL

Sources

Application Note: NMR Spectroscopic Characterization of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Introduction & Structural Significance

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a highly functionalized heterocyclic scaffold frequently utilized in the development of chemokine receptor antagonists and antithrombotic agents[1][2]. The molecule presents a unique analytical challenge due to its structural dichotomy: a highly lipophilic 4-chlorobenzyl moiety attached to a basic piperidine nitrogen, contrasted by a highly polar, hydrogen-bonding carbohydrazide group at the C-3 position.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires more than simple 1D assignments. It demands a rigorous understanding of the piperidine ring's conformational dynamics (chair conformation and axial/equatorial relationships) and the electron-withdrawing effects of the carbonyl and halogen substituents[3][4]. This application note provides a comprehensive, self-validating protocol for the complete NMR characterization of this compound, designed for researchers and drug development professionals.

Experimental Logic and Self-Validating Workflow

To prevent assignment errors caused by overlapping multiplets in the aliphatic region (1.30–3.00 ppm), we employ a closed-loop self-validating workflow . In this system, 1D spectra generate structural hypotheses, which are strictly validated or refuted by 2D heteronuclear correlations (HSQC and HMBC).

Fig 1: Self-validating NMR workflow for structural elucidation and signal assignment.

High-Resolution NMR Protocols

Sample Preparation: The Foundation of Resolution

The causality of solvent selection is critical here. While CDCl₃ is standard for lipophilic small molecules, the presence of the carbohydrazide (-C(=O)NHNH₂) group dictates the use of DMSO-d₆ . CDCl₃ often contains trace acidic impurities that catalyze rapid proton exchange, broadening or completely erasing the critical -NH and -NH₂ signals[5].

-

Step 1: Weigh exactly 5–10 mg of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide to achieve a concentration of ~15–20 mM.

-

Step 2: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Step 3: Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity (shimming quality).

1D NMR Acquisition (¹H and ¹³C)

-

¹H NMR (400 MHz or higher): Acquire using a standard single-pulse sequence (zg30). Set the spectral width to 14 ppm to ensure the downfield carbohydrazide -NH proton (~9.0 ppm) is not truncated. Use a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, yielding accurate integrals for the 14 protons in the molecule[6].

-

¹³C NMR (100 MHz or higher): Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.5–3.0 seconds and acquire at least 1024 scans. Causality: The quaternary carbons (carbonyl C=O, aromatic C-Cl, and aromatic C-CH₂) have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. A longer D1 is mandatory to observe these low-intensity signals[4].

2D NMR Acquisition: The Self-Validating System

To establish a self-validating matrix, 1D data must be cross-referenced with 2D correlations[7].

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons. Causality: The piperidine ring contains complex, overlapping multiplets (H-2, H-4, H-5, H-6). HSQC separates these overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects 2-bond and 3-bond C-H couplings. Causality: This is the ultimate proof of structure. The regiochemistry of the molecule is validated by observing a 3-bond correlation from the benzyl -CH₂- protons to the piperidine C-2 and C-6 carbons, proving the N-alkylation. Similarly, a correlation from the piperidine H-3 proton to the carbohydrazide carbonyl carbon proves the C-3 substitution[3].

Quantitative Data & Spectral Assignments

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants derived from structurally analogous piperidine and hydrazide derivatives[1][3][5][6].

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Structural Assignment & Causality |

| -NH (Hydrazide) | 8.95 | br s | - | Highly deshielded by the adjacent carbonyl group; broad due to quadrupolar relaxation of N. |

| Ar-H (C3', C5') | 7.38 | d | 8.5 | Ortho to the electronegative chlorine atom; AA'BB' spin system. |

| Ar-H (C2', C6') | 7.31 | d | 8.5 | Ortho to the alkyl group; experiences slight shielding relative to C3'/C5'. |

| -NH₂ (Hydrazide) | 4.25 | br s | - | Primary amine protons; visible only in aprotic solvents like DMSO-d₆. |

| N-CH₂-Ar | 3.48 | s (or ABq) | - | Benzyl protons. May appear as an AB quartet if the nitrogen inversion is slow, but typically a singlet at RT. |

| H-2eq, H-6eq | 2.75 – 2.95 | m | - | Equatorial protons adjacent to nitrogen are deshielded relative to axial counterparts. |

| H-3ax | 2.45 – 2.55 | m | ~11.0, 4.0 | Axial proton at the substitution site. Large trans-diaxial coupling confirms equatorial carbohydrazide. |

| H-2ax, H-6ax | 1.95 – 2.15 | m | ~11.0, 3.0 | Axial protons adjacent to nitrogen; shielded relative to equatorial protons. |

| H-4, H-5 | 1.40 – 1.75 | m | - | Piperidine backbone methylene protons; complex overlapping multiplets. |

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment Validation (HMBC Cross-Checks) |

| C=O (Carbonyl) | 172.5 | Validated by ³J correlation from Piperidine H-3. |

| Ar-C4' (C-Cl) | 131.8 | Quaternary; low intensity. Validated by ³J from Ar-H (C2', C6'). |

| Ar-C1' (C-CH₂) | 137.4 | Quaternary. Validated by ²J from N-CH₂-Ar protons. |

| Ar-C3', C5' | 128.2 | Validated by HSQC correlation to δ 7.38 ppm protons. |

| Ar-C2', C6' | 130.5 | Validated by HSQC correlation to δ 7.31 ppm protons. |

| N-CH₂-Ar | 61.5 | Validated by ³J correlations to Piperidine C-2 and C-6. |

| C-2, C-6 (Piperidine) | 55.2, 53.1 | Deshielded by adjacent nitrogen. Differentiated by 2D COSY to H-3. |

| C-3 (Piperidine) | 41.5 | Validated by direct HSQC correlation to H-3ax (δ 2.50 ppm). |

| C-4, C-5 (Piperidine) | 27.3, 24.1 | Aliphatic backbone carbons. |

Conformational Analysis & Mechanistic Insights

Expert interpretation of the NMR data relies heavily on understanding the 3D conformation of the piperidine ring[3]. The six-membered piperidine ring predominantly exists in a chair conformation to minimize steric strain.

In 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide, the bulky 4-chlorobenzyl group on the nitrogen strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C-3 and C-5. Similarly, the carbohydrazide group at C-3 will adopt an equatorial orientation .

Causality in the Spectra: Because the C-3 substituent is equatorial, the single proton at C-3 (H-3) must be axial . In the ¹H NMR spectrum, an axial H-3 will exhibit a large trans-diaxial J-coupling (~10–12 Hz) with the adjacent axial protons (H-2ax and H-4ax), and smaller equatorial-axial couplings (~3–5 Hz) with the adjacent equatorial protons (H-2eq and H-4eq)[8]. Observing a wide multiplet for H-3 (total width > 25 Hz) is the definitive, self-validating proof that the carbohydrazide group is in the thermodynamically stable equatorial position.

References

-

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules Source: Oxford Instruments URL:[Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts Source: Springer Nature URL:[Link]

- Remedies or preventives for diseases in association with chemokines (AU779954B2)

Sources

- 1. AU779954B2 - Remedies or preventives for diseases in association with chemokines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 8. books.rsc.org [books.rsc.org]

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

[label="Ethyl 1-(4-chlorobenzyl)\npiperidine-

Verifying the Citations

I'm now focusing on validating my citations, ensuring that each URL leads to a proper landing page. I confirmed that https://www.sciencedirect.com/journal/arabian-journal-of-chemistry, https://www.benchchem.com, https://www.ncbi.nlm.nih.gov/pmc/, and https://www.smolecule.com are valid. I am now double-checking the formatting for consistency.

Validating the Mechanisms

My current focus is on validating the mechanisms, using the relevant citations. I'm adding details for the N-alkylation (SN2) and hydrazinolysis (nucleophilic acyl substitution) mechanisms. The N-alkylation uses K2CO3 to neutralize HCl, while hydrazine's alpha-effect enhances its nucleophilicity in hydrazinolysis. I am ensuring that all the citations are verifiable. I am now incorporating TLC and FT-IR to validate the alkylation.

Validating the Workflow

I'm now validating the entire synthetic workflow, especially the FT-IR data. I've detailed the N-alkylation progress validation using TLC and included FT-IR at ~1712 cm⁻¹ as a key marker. For hydrazinolysis validation, I'm noting the disappearance of ester C=O stretch around 1712 cm⁻¹ and the emergence of amide/hydrazide bands at ~1650-1680 cm⁻¹. I'm expanding this validation information.

Validating the Synthesis Protocol

I'm now comprehensively validating the entire synthesis protocol. I'm focusing on ensuring each step is self-validating through spectroscopic data and comparing data. The N-alkylation step will utilize TLC and FT-IR, specifically at ~1712 cm⁻¹, for validation. Hydrazinolysis will be validated by observing the disappearance of the ester C=O stretch at around 1712 cm⁻¹ and the appearance of amide/hydrazide bands at ~1650-1680 cm⁻¹ via FT-IR.

Refining the DOT Diagram

I'm now refining the DOT diagram's visualization details. I'm focusing on ensuring its clarity and accuracy to match the updated alkylation and hydrazinolysis protocol. I am adding notes and clarifying the nodes to ensure the diagrams accurately show the synthesis of the target product. I'm currently working to make sure the intermediates are clear.

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing yield and purity bottlenecks during the synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide .

As a critical intermediate in the development of 1,3,4-oxadiazole-based therapeutics and CNS-active agents, achieving a high-yielding, scalable synthesis of this carbohydrazide is paramount. This guide deconstructs the two-step synthetic route—N-alkylation followed by hydrazinolysis—providing field-proven standard operating procedures (SOPs), self-validating analytical checks, and mechanistic troubleshooting.

Reaction Workflow & Logical Pathway

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) to build the core scaffold, followed by a nucleophilic acyl substitution to install the hydrazide moiety.

Workflow for the two-step synthesis of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Quantitative Data: Yield Optimization Matrix

To facilitate easy comparison of reaction conditions, the following table summarizes the expected outcomes based on different operational parameters during the critical hydrazinolysis step.

| Reaction Parameter | Conventional Reflux Method | Microwave-Assisted Method | Sub-Optimal Condition (Common Error) |

| Reagent Equivalents | 10 eq Hydrazine Hydrate | 10 eq Hydrazine Hydrate | 2 eq Hydrazine Hydrate |

| Solvent System | Absolute Ethanol | Absolute Ethanol | Aqueous Ethanol (95%) |

| Temperature | 78 °C (Reflux) | 100 °C (Microwave) | 25 °C (Room Temp) |

| Reaction Time | 12 - 24 hours | 20 - 30 minutes | 48 hours |

| Expected Yield | 75 - 85% | 85 - 95% | < 20% |

| Impurity Profile | Trace unreacted ester | Minimal side products | High diacylhydrazine / Hydrolyzed acid |

Standard Operating Procedures (SOPs)

Do not just follow these steps; understand the causality behind them. Every protocol below is designed as a self-validating system to ensure you do not carry impurities into subsequent stages.

Step 1: N-Alkylation of Ethyl Nipecotate

Objective: Attach the 4-chlorobenzyl group to the secondary amine via Sₙ2 substitution. Causality: We utilize anhydrous potassium carbonate (K₂CO₃) as a heterogeneous base rather than aqueous NaOH. This prevents the base-catalyzed saponification of the ethyl ester while efficiently scavenging the HCl byproduct to keep the amine nucleophilic.

-

Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of ethyl nipecotate in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.

-

Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Ensure vigorous magnetic stirring to maximize the surface area of the suspended base.

-

Reagent Addition: Dropwise, add 1.05 eq of 4-chlorobenzyl chloride. Note: Dropwise addition prevents localized high concentrations of the alkylating agent, mitigating the risk of over-alkylation (quaternary ammonium salt formation).

-

Reaction: Heat the mixture to reflux (80 °C) for 6–8 hours.

-

Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and stain with Ninhydrin. The starting ethyl nipecotate (a secondary amine) will stain brightly. The reaction is complete when this spot completely disappears, confirming full conversion to the tertiary amine.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the intermediate ester.

Step 2: Hydrazinolysis of the Intermediate Ester

Objective: Convert the sterically hindered ethyl ester into a carbohydrazide via nucleophilic acyl substitution. Causality: Hydrazine is a potent nucleophile due to the alpha-effect. However, the piperidine ring's chair conformation sterically shields the ester carbonyl. A massive excess of hydrazine (5-10 eq) is strictly required to drive the equilibrium forward and prevent the formation of symmetrical diacylhydrazines[1].

-

Setup: Dissolve the intermediate ester (1.0 eq) in absolute ethanol (0.3 M concentration).

-

Reagent Addition: Add 10.0 eq of hydrazine monohydrate (NH₂NH₂·H₂O, 80% or 100%). Safety: Hydrazine is highly toxic and volatile; execute this exclusively in a certified fume hood.

-

Reaction: Reflux the mixture at 78 °C for 12–24 hours[2]. For higher throughput, subject the sealed mixture to microwave irradiation at 100 °C for 20 minutes[3].

-

Self-Validation (FT-IR): Do not proceed to workup without spectroscopic validation. The starting ester exhibits a sharp C=O stretching band at approximately 1712 cm⁻¹. The reaction is successful only when this band completely disappears, replaced by a broader amide/hydrazide C=O stretch at ~1650-1680 cm⁻¹[2].

-

Workup: Concentrate the solvent to 1/4 of its original volume under reduced pressure. Induce precipitation by adding ice-cold water. Filter the resulting white solid, wash thoroughly with cold water to remove residual hydrazine, and dry under a vacuum.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the intermediate ester so low, with significant ester hydrolysis observed? A1: This is a classic symptom of water contamination in your basic reaction mixture. Using hygroscopic solvents or aqueous bases (like NaOH or KOH) introduces water, which competes with the amine. Under basic conditions, water will hydrolyze the ethyl ester into a carboxylic acid, permanently ruining the intermediate. Solution: Switch to strictly anhydrous potassium carbonate (K₂CO₃) and dry acetonitrile (MeCN). Ensure your glassware is oven-dried.

Q2: During the hydrazinolysis step, TLC shows unreacted starting ester even after 12 hours of reflux. How can I drive the reaction to completion? A2: The ester group on a piperidine-3-carboxylate is sterically hindered. If conventional reflux is stalling, you are likely facing an activation energy barrier that prolonged heating cannot efficiently overcome. Solution: First, verify you are using a sufficient excess of hydrazine hydrate (at least 5-10 equivalents) as recommended by [1]. If stoichiometry is correct, switch to microwave irradiation. Microwave-assisted synthesis directly excites the polar molecules, drastically reducing reaction times from 24 hours to 20 minutes while pushing yields above 85%[3].

Q3: I am getting a gummy, oily residue instead of a solid crystalline product after the hydrazinolysis workup. How do I isolate the pure carbohydrazide? A3: Carbohydrazides readily form complex hydrogen-bonded networks with residual hydrazine and protic solvents (like ethanol or water), which prevents them from crystallizing and causes them to "oil out." Solution: You must rigorously remove excess hydrazine. Evaporate the reaction mixture under high vacuum. Triturate the resulting crude oil with a cold, non-polar solvent (such as diethyl ether or hexane). The sudden change in polarity breaks the solvent-solute hydrogen bonds and forces the pure hydrazide to precipitate as a solid[1].

Q4: Can I use sodium methoxide or sodium hydroxide to catalyze and accelerate the hydrazinolysis? A4: No. Adding strong bases like NaOH will lead to competitive saponification of the ethyl ester, yielding 1-(4-chlorobenzyl)piperidine-3-carboxylic acid rather than the desired hydrazide. You must rely on the inherent nucleophilicity of hydrazine. Maintain strictly neutral-to-basic (via hydrazine itself) anhydrous conditions.

References

- Arabian Journal of Chemistry. "Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents." Elsevier, 2020.[URL: https://www.sciencedirect.com/journal/arabian-journal-of-chemistry]

- BenchChem. "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." BenchChem Tech Support, 2025. [URL: https://www.benchchem.com]

- National Institutes of Health (PMC). "Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors." NIH, 2022.[URL: https://www.ncbi.nlm.nih.gov/pmc/]

- Smolecule. "Piperidine-3-carbohydrazide Synthesis Strategies." Smolecule, 2023.[URL: https://www.smolecule.com]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting DMSO Solubility for 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Mechanistic Insight: Why is this compound difficult to dissolve?

As an Application Scientist, understanding the structural biology and physical chemistry of your target compound is the first step to overcoming formulation hurdles. 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide presents a classic "solubility paradox" frequently encountered in high-throughput screening and in vitro assays:

-

The Crystal Lattice Energy: The carbohydrazide moiety (-C(=O)NHNH₂) acts as a potent hydrogen-bond donor and acceptor. This leads to the formation of a highly stable, two-dimensional intermolecular hydrogen-bonded network within its crystal lattice[1]. Breaking this lattice requires significant thermodynamic and kinetic energy.

-

Lipophilicity vs. Hygroscopicity: The 4-chlorobenzyl group is highly lipophilic. While dimethyl sulfoxide (DMSO) is generally an excellent universal solvent for lipophilic small molecules[2], it is also notoriously hygroscopic. When standard benchtop DMSO absorbs atmospheric water, the water acts as an anti-solvent for the chlorobenzyl group, causing rapid micro-precipitation and aggregation[3].

By understanding these opposing forces, we can design a self-validating protocol that prevents degradation while ensuring complete dissolution.

Solubility Troubleshooting Workflow

Follow this logical decision tree when preparing your stock solutions to ensure complete dissolution without degrading the active pharmaceutical ingredient (API).

Diagnostic workflow for resolving DMSO solubility issues with 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide.

Quantitative Data: Solubility vs. Solvent Conditions

The following table summarizes the expected solubility behavior of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide under various solvent conditions. Data is synthesized from standard small-molecule formulation principles for carbohydrazide derivatives.

| Solvent System | Condition | Max Estimated Solubility | Stability (at Room Temp) |

| Standard DMSO (Benchtop) | Exposed to air (>24h) | < 5 mM (Cloudy) | Poor (Precipitates within hours) |

| Anhydrous DMSO | Freshly opened, sealed | 25 - 50 mM | Excellent (if kept desiccated) |

| DMSO + 5% Tween-80 | Co-solvent addition | > 50 mM | Good (Prevents aggregation) |

| Aqueous Buffer (pH 7.4) | 1% DMSO final conc. | < 0.1 mM | Poor (Requires step-down dilution) |

Step-by-Step Methodologies

Protocol A: Preparation of a 25 mM Master Stock Solution

Self-Validating Principle: This protocol minimizes water introduction and uses mechanical cavitation to overcome the lattice energy without relying on excessive, degrading heat.

Materials:

-

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide powder (desiccated).

-

Fresh, Anhydrous DMSO (≤0.005% water content)[4].

-

Argon or Nitrogen gas (for purging).

Steps:

-

Equilibration: Allow the sealed vial of the compound to reach room temperature (20-25°C) in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

-

Weighing: Weigh the required mass of the compound into a sterile, amber glass vial. (Amber glass prevents potential photo-degradation).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO. Do not use DMSO that has been stored on the benchtop for weeks, as it will have absorbed atmospheric water[3].

-

Cavitation (Sonication): Seal the vial and vortex vigorously for 60 seconds. Place the vial in a bath sonicator (room temperature) for 10–15 minutes. The ultrasonic waves provide the localized cavitation energy needed to disrupt the strong carbohydrazide hydrogen bonds[1].

-

Validation: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, proceed to Protocol B.

-

Storage: Aliquot the clear solution into single-use tubes, purge the headspace with Argon/Nitrogen, and store at -80°C.

Protocol B: Resolving Stubborn Aggregates (Co-Solvent Rescue)

If the compound resists Protocol A, the intermolecular forces are outcompeting the solvent capacity.

Steps:

-

Gentle Warming: Heat the suspension to 37°C in a water bath for exactly 15 minutes. Do not exceed 40°C to avoid degrading the hydrazine bond.

-

Co-Solvent Addition: If the solution remains cloudy, add a non-ionic surfactant or co-solvent. Add 5% (v/v) Tween-80 or PEG300 to the DMSO stock[4].

-

Vortex: Vortex for 2 minutes. The amphiphilic nature of the co-solvent will coat the lipophilic chlorobenzyl groups, preventing them from aggregating and forcing them into solution.

Frequently Asked Questions (FAQs)